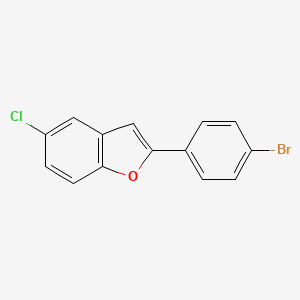

2-(4-Bromophenyl)-5-chlorobenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8BrClO |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-chloro-1-benzofuran |

InChI |

InChI=1S/C14H8BrClO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H |

InChI Key |

VEXLFFZFDVLELS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromophenyl 5 Chlorobenzofuran and Analogues

General Strategies for Benzofuran (B130515) Ring Construction

The construction of the benzofuran scaffold is a cornerstone of organic synthesis, with numerous methods developed to achieve this privileged structure. nih.gov These strategies often focus on the formation of the furan (B31954) ring fused to a benzene (B151609) ring, employing various catalytic systems and reaction conditions to achieve high efficiency and selectivity.

Palladium catalysis is a powerful tool for the synthesis of 2-arylbenzofurans. mdpi.comnih.gov One prominent method is the direct C-H arylation of benzofurans with various aryl group donors. mdpi.comnih.gov For instance, the reaction of benzofurans with triarylantimony difluorides in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a copper co-catalyst produces a variety of 2-arylbenzofurans in moderate to high yields. mdpi.comnih.gov The reactivity in these cases can be sensitive to the electronic nature of the substituents on the aryl donor. mdpi.comnih.gov

Another palladium-catalyzed approach involves the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgnih.gov This two-step synthesis first forms a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate, which then undergoes an acid-catalyzed isomerization to yield the functionalized benzofuran. acs.orgnih.gov

Tandem reactions involving C-H activation and oxidation are also effective. A method for synthesizing benzofurans from 2-hydroxystyrenes and iodobenzenes has been developed using palladium catalysis, demonstrating a novel C-H activation/oxidation tandem reaction. rsc.org Additionally, the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by cyclization, is a widely used and convenient method for constructing the benzofuran ring, often employing a palladium-copper co-catalyst system. acs.org

| Method | Catalyst System | Precursors | Key Features |

| C-H Arylation | Pd(OAc)₂ / CuCl₂ | Benzofuran, Triarylantimony difluoride | Direct arylation at the C2 position. mdpi.comnih.gov |

| Cycloisomerization | PdX₂ + 2KX (X = Cl, I) | 2-(1-Hydroxyprop-2-ynyl)phenols | Two-step process via a dihydrobenzofuran intermediate. acs.orgnih.gov |

| C-H Activation/Oxidation | Palladium catalyst | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction for efficient synthesis. rsc.org |

| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | 2-Iodophenols, Terminal alkynes | Widely applicable one-pot reaction. acs.org |

Copper catalysis offers a practical and often more economical alternative to palladium for benzofuran synthesis. researchgate.net A notable copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves the sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by an oxidative cyclization, accommodating a wide variety of substrates. rsc.org

Copper is also employed in tandem reactions for the synthesis of 2,3-disubstituted benzofurans. One such protocol uses o-iodophenols, acyl chlorides, and phosphorus ylides, where a key C-C coupling is facilitated by the copper catalyst. acs.org Furthermore, copper-catalyzed intramolecular C-O bond formation from 1-(2-haloaryl)ketones provides an effective route to the benzofuran ring. nih.gov This approach can be integrated into one-pot processes starting from 1-arylketones, involving an initial iron(III)-catalyzed halogenation followed by the copper-catalyzed cyclization. nih.gov In some cases, even trace amounts of copper (in parts per million) can effectively catalyze the heterocyclization step. nih.gov

C-H activation strategies using copper catalysis have also been developed. For example, a copper(II)-mediated synthesis of 3-cyanobenzofurans from benzoylacetonitriles utilizes an amide as a traceless directing group. thieme-connect.com

| Method | Catalyst System | Precursors | Key Features |

| Aerobic Oxidative Cyclization | Copper catalyst | Phenols, Alkynes | One-pot, regioselective synthesis using molecular oxygen. rsc.org |

| Tandem C-C Coupling | Copper catalyst | o-Iodophenols, Acyl chlorides, Phosphorus ylides | Assembles diverse 2,3-disubstituted benzofurans. acs.org |

| Intramolecular C-O Bond Formation | CuI or residual Cu | 1-(2-Haloaryl)ketones | Forms the C7a–O bond; can be part of a one-pot process. nih.gov |

| C-H Activation | Cu(OAc)₂ | Phenols, Benzoylacetonitriles | Uses a traceless directing group for C-H functionalization. thieme-connect.com |

Acid-catalyzed reactions provide a classic and effective means for constructing the benzofuran core. A common strategy is the acid-catalyzed cyclization of acetal (B89532) substrates. wuxiapptec.com For example, using polyphosphoric acid (PPA), an acetal can undergo intramolecular cyclization to form the benzofuran ring. wuxiapptec.com The mechanism involves protonation of the acetal, elimination of methanol (B129727) to form an oxonium ion, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com

Relay catalysis, combining a transition metal with a Brønsted acid, has also been employed. A rhodium(I)/Brønsted acid system can achieve the tandem arylation and cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to produce benzofurans. researchgate.net Lewis acids like boron trifluoride diethyl etherate can also promote Domino reactions, for instance, between 2,4-diyn-1-ols and dicarbonyl compounds, leading to benzofuran derivatives through a sequence of propargylation and intramolecular cyclization. nih.gov

Furthermore, acid catalysis is a key step in multi-step sequences that start with metal-catalyzed reactions. For example, the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols produces intermediates that are then treated with an acid like H₂SO₄ to induce isomerization or allylic nucleophilic substitution, yielding the final 2-functionalized benzofuran products. acs.orgnih.gov

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. Several such protocols have been developed for 2-arylbenzofurans. An environmentally friendly one-pot synthesis involves an ortho-hydroxyl group-assisted Wittig reaction of a substituted salicylaldehyde (B1680747), followed by an in-situ oxidative cyclization at room temperature. rsc.org

Transition metal-catalyzed one-pot methods are also prevalent. A multicatalytic approach for synthesizing 2-arylbenzofurans from aryl halides and 2-halophenols involves two Sonogashira coupling reactions followed by cyclization, all in a single pot. researchgate.net Similarly, 2,3-disubstituted benzofurans can be made from 2-iodophenols, terminal acetylenes, and aryl iodides using Sonogashira conditions. nih.gov One-pot processes using non-precious metal catalysts have also been developed, starting from 1-arylketones. nih.gov These involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. nih.gov

Copper catalysis is also central to one-pot tandem reactions, such as the synthesis of benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. acs.org Another copper-catalyzed one-pot procedure achieves the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes via aerobic oxidative cyclization. rsc.org

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.net This technology has been successfully applied to the synthesis of benzofuran derivatives. researchgate.netresearchgate.net

One notable application is in the one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The use of microwave irradiation in this process minimizes side products and significantly reduces reaction times. nih.gov Microwave-assisted procedures have also been developed for synthesizing substituted benzofurans from precursors like o-hydroxyacetophenone or salicylaldehyde, which react with reagents such as ethyl bromoacetate (B1195939) or chloroacetone. researchgate.net Another microwave-enhanced method involves a catch and release strategy using a triphenylphosphine (B44618) polystyrene resin for the synthesis of benzofurans from 2-(1-hydroxyalkyl)-phenols. researchgate.net The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, providing a rapid and facile route to these important dihydrobenzofuranones. nih.gov

Specific Precursors and Reagents for Halogenated Benzofuran Synthesis

The synthesis of a specifically substituted compound like 2-(4-Bromophenyl)-5-chlorobenzofuran requires careful selection of precursors that contain the necessary halogen atoms and aryl groups. The general strategies for benzofuran construction can be adapted by using appropriately halogenated starting materials.

A plausible and common route to such a compound would involve a Sonogashira coupling reaction. The key precursors for this approach would be a phenol bearing a chlorine atom and an alkyne with a bromine atom on the phenyl ring. Specifically, 5-chloro-2-iodophenol would serve as the phenol component, and 1-bromo-4-ethynylbenzene would be the terminal alkyne. The palladium-copper catalyzed coupling of these two precursors would be followed by an intramolecular cyclization to yield the target molecule, this compound.

Alternative precursors could be used in other synthetic routes. For instance, in a Perkin-type reaction, 5-chlorosalicylaldehyde (B124248) could be reacted with a derivative of 4-bromophenylacetic acid . A patent describes the synthesis of 5-chloro-2-benzofuranyl-p-chlorophenyl-ketone starting from 5-chlorosalicylaldehyde and α-bromo-p-chloroacetophenone, illustrating the use of halogenated salicylaldehydes as precursors. google.com

For syntheses involving the construction of the 2-aryl bond at a later stage, a precursor like 5-chlorobenzofuran (B1360139) could be synthesized first. This intermediate could then undergo a palladium-catalyzed C-H arylation at the 2-position using a suitable 4-bromophenyl donor, such as tri(4-bromophenyl)antimony difluoride or 4-bromoiodobenzene .

The synthesis of necessary precursors often involves standard halogenation and functional group interconversion reactions. For example, 5-chlorosalicylaldehyde can be prepared by the chlorination of salicylaldehyde. google.com Similarly, α-bromo-p-chloroacetophenone is synthesized by the bromination of p-chloroacetophenone. google.com The synthesis of N-(4-bromophenyl)furan-2-carboxamide from furan-2-carbonyl chloride and 4-bromoaniline (B143363) demonstrates a straightforward method for incorporating a 4-bromophenyl group. nih.gov

Utilization of Halogenated Salicylaldehydes and Acetophenones

A classical and effective method for the synthesis of 2-arylbenzofurans is the Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde derivative with a phenacyl halide in the presence of a base. mdpi.com For the synthesis of this compound, this would typically involve the reaction of 5-chlorosalicylaldehyde with α-bromo-4-bromoacetophenone.

A closely related synthesis is described for 5-chloro-2-benzofuranyl-p-chlorophenyl-one, which provides a procedural template. google.com In this method, 5-chlorosalicylaldehyde is reacted with α-bromo-p-chloroacetophenone in the presence of potassium hydroxide (B78521) in ethanol (B145695). The reaction mixture is heated to reflux to facilitate the condensation and subsequent intramolecular cyclization to form the benzofuran ring. The product is then isolated by filtration and purified by recrystallization. google.com By substituting α-bromo-p-chloroacetophenone with α-bromo-4-bromoacetophenone, this method can be adapted for the synthesis of the target compound.

The reaction proceeds through the initial formation of a phenoxide from 5-chlorosalicylaldehyde, which then acts as a nucleophile, attacking the α-carbon of the acetophenone (B1666503) derivative. Subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the furan ring fused to the benzene ring.

Table 1: Representative Reaction Conditions for Rap-Stoermer Synthesis of 2-Aryl-5-chlorobenzofurans

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Product |

| 5-Chlorosalicylaldehyde | α-Bromo-p-chloroacetophenone | Potassium Hydroxide | Ethanol | Reflux | 5-chloro-2-benzofuranyl-p-chlorophenyl-one google.com |

| 3,5-Dibromosalicylaldehyde | 2-Methoxyphenacyl bromide | 4-Dimethylaminopyridine (DMAP) | Water | 80 °C | 5,7-dibromo-2-(2-methoxybenzoyl)benzofuran mdpi.com |

Role of Aryl Boronic Acids in Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of 2-arylbenzofurans. mdpi.commdpi.com This strategy can be employed to introduce the 4-bromophenyl group at the 2-position of a pre-formed 5-chlorobenzofuran core.

One approach involves the synthesis of a 2-halo-5-chlorobenzofuran intermediate, which can then undergo a Suzuki coupling with (4-bromophenyl)boronic acid. Alternatively, a 5-chloro-2-benzofuranylboronic acid derivative could be coupled with a 4-bromohalobenzene.

A relevant example is the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids. mdpi.comnih.gov In this procedure, 2-(4-bromophenyl)benzofuran is reacted with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system, such as an ethanol/water mixture. mdpi.comnih.gov This demonstrates the feasibility of having a 4-bromophenyl substituent at the 2-position during a Suzuki coupling.

Another synthetic route involves a two-step process starting from a halogenated phenol. For instance, 2-iodophenol (B132878) can be reacted with a terminal alkyne, such as 4-bromo-1-ethynylbenzene, in a palladium/copper-co-catalyzed coupling-cyclization reaction to form the 2-(4-bromophenyl)benzofuran scaffold. mdpi.com This product can then be further functionalized if necessary.

Table 2: Conditions for Suzuki-Miyaura Coupling in 2-Arylbenzofuran Synthesis

| Benzofuran Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 °C mdpi.comnih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/het-aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 °C mdpi.com |

Intramolecular Oxidative Annulation and Cyclization Methods

Intramolecular cyclization strategies provide an alternative and often elegant route to the benzofuran core. These methods typically involve the formation of a key intermediate that is predisposed to cyclize, often promoted by a catalyst.

One such method is the palladium-catalyzed intramolecular C-H arylation. nih.gov This approach would involve the synthesis of a precursor containing both the 5-chlorophenol moiety and the 4-bromophenyl group, linked by a suitable tether that allows for the palladium-catalyzed cyclization to form the furan ring. For example, a 2-bromoaryl ether derivative can undergo an intramolecular palladium-catalyzed ring closure to afford 2-arylbenzofurans. nih.gov

Another relevant strategy is the palladium-catalyzed C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes. rsc.org This method leads to the formation of the benzofuran ring through a sequence of a Heck reaction followed by an oxidative cyclization. nih.gov

Furthermore, the synthesis of indoles and benzofurans can be achieved via an acetylene-activated SNAr/intramolecular cyclization cascade sequence. rsc.org In this transition-metal-free approach, an ortho-alkynylphenol derivative undergoes nucleophilic aromatic substitution followed by a 5-endo-dig cyclization to form the benzofuran ring. rsc.org

These intramolecular cyclization methods offer the advantage of building the heterocyclic system in a single, often highly efficient, step from a suitably designed acyclic precursor.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst Systems and Ligand Effects

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and C-H activation/arylation, the choice of the palladium source and the associated ligand is crucial. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). nih.gov The catalytic activity can be significantly enhanced by the use of specific ligands.

For Suzuki-Miyaura couplings, phosphine-based ligands are widely employed. The electronic and steric properties of the phosphine (B1218219) ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For instance, bulky and electron-rich phosphine ligands can promote the coupling of less reactive aryl chlorides. nih.gov In some cases, specialized palladium(II) complexes with specific ligands have been shown to provide superior yields compared to simple palladium salts. nih.gov The regioselectivity of cross-coupling reactions involving substrates with multiple halogen atoms can also be controlled by the choice of the palladium catalyst and ligand system. researchgate.net

Solvent Selection and Temperature Regimes

The choice of solvent can significantly impact the solubility of reactants and catalysts, as well as the reaction rate and selectivity. For Suzuki-Miyaura reactions, polar aprotic solvents like dimethylformamide (DMF) and 1,4-dioxane are often used. mdpi.com Aqueous solvent systems, such as ethanol/water mixtures, have also been successfully employed, offering a more environmentally benign option. mdpi.comnih.gov

Temperature is another critical parameter. While many cross-coupling reactions are carried out at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, some catalyst systems can operate effectively at room temperature. nih.govresearchgate.net Optimization of the reaction temperature is essential to maximize the yield of the desired product while minimizing the formation of byproducts from potential side reactions. nih.gov In some cases, decreasing the reaction temperature can lead to poor yields. nih.gov

Reaction Monitoring and Yield Enhancement

Effective monitoring of the reaction progress is key to determining the optimal reaction time and maximizing the yield. Thin-layer chromatography (TLC) is a common and convenient method for tracking the consumption of starting materials and the formation of the product. nih.govmdpi.comnih.gov By periodically analyzing the reaction mixture with TLC, the reaction can be stopped once it has reached completion, preventing potential degradation of the product or the formation of impurities with prolonged reaction times. nih.gov

Principles of Atom Economy and Sustainable Synthesis

The synthesis of complex organic molecules, including this compound and its analogues, is increasingly guided by the principles of green chemistry. nih.gov Central to this is the concept of atom economy, which emphasizes the maximization of atoms from the starting materials that are incorporated into the final product. jocpr.com This section explores synthetic strategies for 2-arylbenzofurans that prioritize sustainability through high atom economy, reduced waste, and environmentally benign reaction conditions.

Modern synthetic approaches for benzofuran derivatives aim to overcome the limitations of traditional multi-step methods, which often suffer from low atom economy and the use of hazardous reagents. researchgate.net Domino reactions, which involve sequential transformations in a single pot, are particularly noteworthy for their efficiency and adherence to green chemistry principles. researchgate.net These methods are environmentally benign, operationally simple, and exhibit high atom economy. researchgate.net

Palladium-Catalyzed Domino Reactions:

Palladium catalysis has become a powerful tool for constructing the benzofuran framework efficiently. researchgate.netnih.gov The palladium-catalyzed domino Sonogashira coupling/cyclization reaction is a prominent strategy for synthesizing 2-arylbenzofurans. researchgate.net This approach typically involves the reaction of a substituted phenol with an alkyne. A significant advancement in this area is the use of heterogeneous catalysts like palladium on carbon (Pd/C). chemistryviews.org Pd/C is advantageous as it is stable in air, can be easily removed by filtration, and is relatively low-cost. chemistryviews.org Furthermore, the catalyst can often be recycled and reused multiple times, enhancing the sustainability of the process. researchgate.netchemistryviews.org

Key features of these sustainable palladium-catalyzed syntheses include:

High Atom Economy: Domino reactions inherently improve atom economy by reducing the number of isolation and purification steps, thus minimizing waste. researchgate.net

Catalytic Reagents: The use of catalysts, rather than stoichiometric amounts of reagents, is a core principle of green chemistry. nih.govelsevier.es

Benign Solvents: Efforts are made to replace hazardous solvents with more environmentally friendly alternatives, such as diluting organic solvents with water or using greener options like ethyl acetate. elsevier.esmdpi.com

| Catalyst System | Starting Materials | Solvent | Key Sustainability Feature | Reference |

| Pd/C | Substituted allyl-phenols | DMF | Recyclable heterogeneous catalyst, simple filtration for removal. researchgate.netchemistryviews.org | researchgate.netchemistryviews.org |

| Pd(OAc)2 / CuI | 2-hydroxyaryl halides, terminal alkynes | N,N-dimethylformamide | Catalytic system avoids pre-formation of metal acetylides. elsevier.es | elsevier.es |

| Pd(OAc)2 | Benzofurans, Triarylantimony difluorides | 1,2-DCE | C-H arylation reduces the need for pre-functionalized starting materials. nih.gov | nih.gov |

One-Pot Syntheses:

One-pot syntheses represent another cornerstone of sustainable chemistry, offering significant advantages in terms of efficiency and waste reduction. rsc.org A notable example is the one-pot synthesis of 2-arylbenzofurans from substituted salicylaldehydes. rsc.org This method involves an ortho-hydroxyl group assisted Wittig reaction followed by an in situ oxidative cyclization. rsc.org

The advantages of this approach are manifold:

Ambient Conditions: The reaction proceeds at room temperature, minimizing energy consumption. rsc.org

Green Solvents: The use of environmentally benign solvents is a key feature. rsc.org

Simple Work-up: The procedure allows for easy isolation of the product, reducing the need for extensive purification steps like chromatography. rsc.org

| Reaction Type | Starting Materials | Key Reaction Steps | Key Sustainability Feature | Reference |

| One-Pot Wittig/Cyclization | Substituted salicylaldehyde | Wittig reaction followed by in situ oxidative cyclization | Room temperature, benign solvent, high overall yields, simple work-up. rsc.org | rsc.org |

| Two-Step McMurry Coupling/Cyclization | Salicylaldehyde, Aromatic aldehyde | Selective cross McMurry coupling followed by oxidative cyclization | A facile route to various 2-arylbenzofurans. nih.gov | nih.gov |

Visible Light-Mediated Synthesis:

Emerging sustainable methods harness visible light to promote chemical reactions, often eliminating the need for catalysts or harsh reagents. nih.gov For instance, the synthesis of certain benzofuran derivatives has been achieved via visible-light-promoted cyclization without the need for a photocatalyst, oxidant, or transition metal. nih.gov This type of atom-economic protocol aligns perfectly with the principles of green chemistry by utilizing a renewable energy source and minimizing chemical waste. nih.gov Similarly, visible light has been used to mediate the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides under mild conditions, employing simple promoters and blue LED irradiation. mdpi.com This approach is scalable and uses ethyl acetate, a solvent recognized for its low toxicity and biodegradability. mdpi.com

Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 5 Chlorobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra allows for the assignment of specific protons and carbons within the 2-(4-Bromophenyl)-5-chlorobenzofuran structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons on the benzofuran (B130515) and phenyl rings. The protons are located in distinct chemical environments, leading to a predictable pattern of signals.

The benzofuran ring system contains three protons (H-3, H-4, H-6, and H-7). The proton at the 3-position (H-3) is expected to appear as a singlet in the range of δ 6.8-7.2 ppm. The protons on the chlorinated benzene (B151609) ring of the benzofuran moiety (H-4, H-6, and H-7) will form a three-spin system. H-4, being adjacent to the chlorine atom, is anticipated to be a doublet. H-7 will likely appear as a doublet, and H-6 as a doublet of doublets due to coupling with both H-4 and H-7.

The 4-bromophenyl group exhibits a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, typically between δ 7.5 and 7.8 ppm. Each doublet would integrate to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 (benzofuran) | 6.8 - 7.2 | Singlet (s) |

| H-4 (benzofuran) | ~7.5 | Doublet (d) |

| H-6 (benzofuran) | ~7.3 | Doublet of Doublets (dd) |

| H-7 (benzofuran) | ~7.6 | Doublet (d) |

| H-2', H-6' (bromophenyl) | 7.6 - 7.8 | Doublet (d) |

The ¹³C NMR spectrum for this compound is predicted to display 12 distinct signals, as two pairs of carbons in the 4-bromophenyl ring are chemically equivalent. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Cl, Br) and the aromatic ring currents.

Carbons of the benzofuran core are expected to resonate between δ 100 and 160 ppm. The carbon atom C-2, bonded to the oxygen and the bromophenyl group, would likely be the most downfield signal of the benzofuran carbons. The carbon bearing the chlorine atom (C-5) would also be shifted downfield. The carbons of the 4-bromophenyl ring will appear in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the bromine (C-4') showing a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (benzofuran) | 155 - 160 |

| C-3 (benzofuran) | 102 - 108 |

| C-3a (benzofuran) | 128 - 132 |

| C-4 (benzofuran) | 120 - 125 |

| C-5 (benzofuran) | 128 - 133 |

| C-6 (benzofuran) | 122 - 127 |

| C-7 (benzofuran) | 111 - 115 |

| C-7a (benzofuran) | 153 - 157 |

| C-1' (bromophenyl) | 129 - 132 |

| C-2', C-6' (bromophenyl) | 127 - 130 |

| C-3', C-5' (bromophenyl) | 131 - 134 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. For this compound, the IR spectrum would be characterized by absorptions typical of an aromatic ether and halogenated aromatic compounds.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Benzofuran C-O-C stretching: A strong, characteristic band for the aryl-O-vinyl ether system, expected around 1250 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch).

C-Cl stretching: A strong band in the fingerprint region, typically around 1090-1050 cm⁻¹.

C-Br stretching: A band in the lower frequency region of the fingerprint region, usually between 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl Ether C-O | Asymmetric Stretching | ~1250 |

| Aryl Ether C-O | Symmetric Stretching | 1150 - 1050 |

| C-Cl (Aryl) | Stretching | 1090 - 1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation. The molecular formula of this compound is C₁₄H₈BrClO.

The high-resolution mass spectrum would show a distinct isotopic pattern for the molecular ion (M⁺) peak due to the presence of two halogen isotopes, Bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. The nominal molecular weight is 306 g/mol .

Common fragmentation pathways for 2-arylbenzofurans involve cleavage of the bond between the benzofuran and the aryl substituent. nih.gov The loss of radicals such as •Br and •Cl can be diagnostic for the presence of these halogens. nih.govresearchgate.net

Table 4: Predicted Mass Spectrometry Data

| Measurement | Predicted Value/Observation |

|---|---|

| Molecular Formula | C₁₄H₈BrClO |

| Nominal Molecular Weight | 306 g/mol |

| Molecular Ion (M⁺) | A cluster of peaks around m/z 306, 308, 310 due to Br/Cl isotopes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons to higher energy levels. The spectrum of this compound is expected to be dominated by π → π* transitions within the extended conjugated system of the 2-arylbenzofuran chromophore.

2-Arylbenzofuran derivatives typically exhibit strong absorption maxima (λₘₐₓ) in the UV region, often between 300 and 330 nm. nih.govresearchgate.net The presence of auxochromic substituents like the chloro and bromo groups may cause a slight bathochromic (red) shift to longer wavelengths compared to the unsubstituted 2-phenylbenzofuran (B156813). The spectrum is expected to show one or more strong absorption bands characteristic of this class of compounds. nih.govshimadzu.com

Table 5: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |

|---|

X-ray Crystallography for Solid-State Molecular Structure

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of similar 2-arylbenzofuran and related structures allows for a reliable prediction of its key solid-state features.

The benzofuran ring system is expected to be essentially planar. The most significant structural parameter would be the dihedral angle between the plane of the benzofuran core and the plane of the 4-bromophenyl ring. In related structures, this angle can vary, but it often indicates a twisted conformation due to steric hindrance, preventing full coplanarity. This twist angle influences the extent of π-conjugation between the two ring systems. Intermolecular interactions in the crystal lattice would likely be dominated by π–π stacking between the aromatic rings and potentially halogen bonding involving the bromine and chlorine atoms.

Table 6: Predicted X-ray Crystallography Parameters

| Structural Feature | Predicted Observation |

|---|---|

| Benzofuran Core | Essentially planar |

| Dihedral Angle (Benzofuran/Phenyl) | Non-zero, indicating a twisted conformation |

Advanced Spectroscopic Techniques for Comprehensive Characterization

The definitive structural confirmation and detailed electronic and topological understanding of this compound rely on a suite of advanced spectroscopic and analytical techniques. While foundational methods like 1D NMR and IR spectroscopy provide a basic framework, techniques such as two-dimensional NMR (2D NMR), high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography offer deeper insights into the molecule's connectivity, exact mass, and three-dimensional arrangement in the solid state.

Due to the absence of publicly available experimental data for the specific compound this compound, the following data is a representative model synthesized from closely related and structurally analogous compounds, including 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran and 2-(4-chlorophenyl)-5-methyl-1-benzofuran. This approach provides a scientifically grounded, albeit theoretical, characterization.

Two-Dimensional NMR Spectroscopy (2D NMR)

2D NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially for complex aromatic systems.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. For this compound, COSY would show correlations between H-6 and H-7 on the benzofuran ring, and between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the bromophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, etc.), simplifying the assignment of the complex ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the furan (B31954) proton H-3 to carbons C-2, C-3a, and C-7a, as well as from the bromophenyl protons (H-2'/H-6') to the carbon C-2, which links the two ring systems.

Hypothetical ¹³C-¹H HMBC Connectivity Data

| Proton (¹H) | Correlated Carbons (¹³C) |

| H-3 | C-2, C-3a, C-7a |

| H-4 | C-5, C-6, C-7a |

| H-6 | C-4, C-5, C-7, C-7a |

| H-7 | C-3a, C-5, C-6 |

| H-2', H-6' | C-2, C-3', C-4', C-5' |

| H-3', H-5' | C-1', C-2', C-4', C-6' |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the parent ion, allowing for the unequivocal determination of its elemental formula. For this compound (C₁₄H₈BrClO), the presence of bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum.

The theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). The molecular ion peak [M]⁺ would be accompanied by other peaks corresponding to different isotopic combinations:

[M]⁺: Containing ³⁵Cl and ⁷⁹Br.

[M+2]⁺: Containing ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br. This peak is expected to be very prominent.

[M+4]⁺: Containing ³⁷Cl and ⁸¹Br.

This characteristic pattern serves as a definitive fingerprint for the presence of one chlorine and one bromine atom in the molecule.

Predicted HRMS Data

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| [C₁₄H₈⁷⁹Br³⁵ClO]⁺ | 317.9423 | 100.0 |

| [C₁₄H₈⁸¹Br³⁵ClO]⁺ | 319.9403 | 97.9 |

| [C₁₄H₈⁷⁹Br³⁷ClO]⁺ | 319.9394 | 32.5 |

| [C₁₄H₈⁸¹Br³⁷ClO]⁺ | 321.9373 | 31.8 |

Single-Crystal X-ray Crystallography

Hypothetical X-ray Crystallography Data

| Parameter | Value |

| Empirical formula | C₁₄H₈BrClO |

| Formula weight | 319.57 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~8.7 |

| b (Å) | ~9.2 |

| c (Å) | ~10.1 |

| α (°) | 90 |

| β (°) | ~114 |

| γ (°) | 90 |

| Volume (ų) | ~700 |

| Z | 2 |

| Dihedral Angle (Benzofuran/Bromophenyl) | ~39° |

This crystallographic data would confirm the planar nature of the benzofuran core and quantify the twist of the 4-bromophenyl substituent relative to this plane, an important feature influencing the molecule's packing in the crystal lattice and its potential intermolecular interactions.

Theoretical and Computational Investigations of 2 4 Bromophenyl 5 Chlorobenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems. rsc.orgresearchgate.netpku.edu.cnnih.gov It is particularly effective for calculating the properties of medium-sized organic molecules like 2-(4-Bromophenyl)-5-chlorobenzofuran, providing a balance between accuracy and computational cost. rsc.orgresearchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. bhu.ac.in For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine its optimized geometry. rsc.org This analysis provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzofuran (B130515) Derivative (Hypothetical Data)

| Parameter | Calculated Value |

|---|---|

| Bond Length (C-O) in furan (B31954) ring | 1.37 Å |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-Br) | 1.91 Å |

| Dihedral Angle (Benzene-Furan) | 15° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. bhu.ac.in The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. malayajournal.orgresearchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, FMO analysis would predict the sites most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.govmdpi.com It is generated by calculating the electrostatic potential at different points on the electron density surface. The ESP map uses a color scale to indicate regions of varying potential, with red typically representing areas of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

For this compound, the ESP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential, making them likely sites for electrophilic attack. Conversely, hydrogen atoms would appear as regions of positive potential. This visual tool is invaluable for predicting intermolecular interactions, including hydrogen bonding and the molecule's reactivity towards other charged species. malayajournal.orgnih.govmdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netorientjchem.orgresearchgate.net This method is extensively used in drug discovery to understand and predict the interactions between a potential drug molecule and its biological target. tdl.orgnih.govnih.gov

Theoretical Framework for Ligand-Target Interactions

The theoretical basis of molecular docking involves searching for the optimal binding geometry between a ligand and a receptor, which is typically achieved through a scoring function that estimates the binding affinity. This process considers various types of interactions, including:

Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The tendency of nonpolar molecules to aggregate in an aqueous solution.

Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic interactions: Attractive or repulsive forces between charged atoms.

For this compound, molecular docking simulations would explore its potential binding to a specific protein target, identifying the key amino acid residues involved in the interaction.

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the most likely binding poses of a ligand within the active site of a protein. The results are often ranked based on a scoring function that estimates the binding free energy (affinity). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net

In a hypothetical docking study of this compound with a target protein, the output would include the binding energy (in kcal/mol) and a detailed visualization of the binding mode. This would show which parts of the molecule are interacting with specific amino acid residues in the protein's active site. For instance, the bromine and chlorine atoms might form halogen bonds, while the aromatic rings could engage in pi-pi stacking interactions. nih.govmdpi.comcsfarmacie.cz

Table 3: Illustrative Molecular Docking Results for a Benzofuran Derivative with a Protein Target (Hypothetical Data)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR234, LEU345, PHE456 |

| Types of Interactions | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking |

Conformational Analysis within Binding Pockets

Understanding the conformational preferences of a ligand within the binding pocket of a biological target is crucial for predicting its binding affinity and mechanism of action. Computational methods are instrumental in exploring the vast conformational space available to a molecule like this compound upon interaction with a receptor.

The conformational flexibility of this compound is primarily dictated by the torsional angle between the benzofuran and the bromophenyl rings. While the benzofuran core is largely planar, rotation around the single bond connecting it to the phenyl ring allows the molecule to adopt various conformations. The specific conformation adopted within a binding pocket is a result of a complex interplay of steric and electronic interactions with the surrounding amino acid residues.

Computational techniques such as molecular docking and constrained conformational searches are employed to identify the most probable binding poses. These studies can reveal key insights into how structural modifications might influence the molecule's orientation within the active site. For instance, introducing steric bulk or constraining the rotation of the aryl rings can lead to either more favorable or unfavorable interactions, thereby affecting the biological activity. nih.gov

A hypothetical analysis of this compound docked into a putative kinase binding site might reveal the following:

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | ||

| Torsional Angle (Benzofuran-Phenyl) | 35° | ||

| Hydrogen Bonds | 0 | ||

| Pi-Pi Stacking | 1 | Phe85 | |

| Halogen Bonds | 2 | Asp168 (O), Gly24 (backbone C=O) |

This table presents hypothetical data for illustrative purposes.

Such an analysis would suggest that the molecule's conformation is stabilized by specific non-covalent interactions, including halogen bonds, which are increasingly recognized for their importance in ligand-receptor binding. The chloro and bromo substituents can act as halogen bond donors, interacting with electron-rich atoms in the protein.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and stability of the complex over time. An MD simulation of the this compound-protein complex, solvated in a water box, can provide valuable information on the stability of the binding pose predicted by docking. nih.gov

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD for the ligand indicates that it remains bound in its initial pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues can highlight flexible regions of the protein and identify key residues that interact with the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds (if any) and other key interactions throughout the simulation provides evidence for their strength and importance in ligand binding.

A hypothetical summary of a 100 ns MD simulation for a this compound complex could be:

| Parameter | Average Value | Observation |

| Ligand RMSD | 1.5 Å | Stable binding within the pocket |

| Protein Backbone RMSD | 2.0 Å | No significant conformational changes in the protein |

| Key Interaction Persistence | Halogen bond with Asp168 (75% of simulation time) | The halogen bond is a key stabilizing interaction |

This table presents hypothetical data for illustrative purposes.

These simulations can reveal whether the initial docked conformation is stable or if the ligand explores other conformational states within the binding pocket, providing a more realistic representation of the binding event.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. Computational methods play a significant role in elucidating these relationships, guiding the design of more potent and selective analogs. For this compound, computational SAR studies would involve creating a library of virtual derivatives and predicting their activity.

Common computational SAR approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For a series of benzofuran derivatives, descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) would be calculated and correlated with their inhibitory concentrations (IC50).

3D-QSAR (CoMFA and CoMSIA): These methods go a step further by considering the three-dimensional properties of the molecules. The compounds are aligned, and their steric and electrostatic fields are calculated and correlated with their activities. This provides a 3D map highlighting regions where modifications would likely enhance or diminish activity.

A hypothetical SAR summary for derivatives of this compound might indicate that:

Electron-withdrawing substituents on the 4-bromophenyl ring increase activity.

Larger substituents at the 5-position of the benzofuran ring decrease activity due to steric hindrance.

The presence of the bromine atom is crucial for a key halogen bond interaction.

These computational insights can prioritize the synthesis of the most promising derivatives, saving time and resources in the drug discovery process.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of molecules, aiding in their characterization and structural elucidation. For this compound, in silico prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be performed using quantum mechanical methods like Density Functional Theory (DFT). nih.gov

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated. These theoretical values, when compared with experimental data, can help confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can point to incorrect structural assignments or unexpected conformational effects in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This can help in identifying characteristic functional group vibrations. For this compound, key predicted vibrational frequencies would include C-H stretching, C=C aromatic stretching, C-O-C stretching of the furan ring, and C-Cl and C-Br stretching vibrations.

A hypothetical comparison of predicted and experimental spectroscopic data is presented below:

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H (aromatic) | 7.2 - 7.8 | 7.1 - 7.7 |

| ¹³C NMR (δ, ppm) | ||

| C-Cl | 128.5 | 128.2 |

| C-Br | 122.3 | 122.0 |

| IR (cm⁻¹) | ||

| C-Cl stretch | 750 | 745 |

| C-Br stretch | 620 | 615 |

This table presents hypothetical data for illustrative purposes.

These computational spectroscopic methods are valuable tools for chemists, providing a means to verify experimental results and gain a deeper understanding of the electronic structure and bonding within the molecule.

Mechanistic Studies of Reactions Involving 2 4 Bromophenyl 5 Chlorobenzofuran

Reaction Mechanisms for Benzofuran (B130515) Formation

The construction of the benzofuran skeleton can be achieved through numerous synthetic strategies, each with its own distinct mechanism. These generally involve the formation of a key C-O bond to close the furan (B31954) ring. Transition metal-catalyzed reactions, particularly those using palladium and copper, are prominent in modern organic synthesis for constructing such scaffolds. nih.govelsevier.com For a molecule like 2-(4-Bromophenyl)-5-chlorobenzofuran, a common approach would involve the coupling of a substituted phenol (B47542) (e.g., 4-chloro-2-iodophenol) with a terminal alkyne (e.g., 1-bromo-4-ethynylbenzene) followed by cyclization. nih.gov

Other strategies include acid-catalyzed cyclization of acetals, which proceeds through oxonium ion intermediates, and base-catalyzed condensations. organic-chemistry.orgwuxiapptec.com The choice of catalyst and reaction conditions dictates the prevailing mechanism and can influence the efficiency and regioselectivity of the synthesis. nih.gov

In the context of chemical reactions, the transformation from reactants to products can occur in a single, coordinated step (a concerted process) or through a sequence of multiple steps involving one or more intermediates (a stepwise process). psiberg.com

Concerted Reactions: While less common for the entire sequence of benzofuran synthesis, certain individual steps within a reaction cascade might be concerted. Pericyclic reactions, such as the Diels-Alder reaction, are classic examples of concerted pathways, though they are not typically employed for the direct synthesis of the parent benzofuran ring. psiberg.com Some intramolecular cyclization steps, depending on the specific substrate and conditions, could approach a concerted nature where bond formation and breaking occur almost simultaneously, although most are better described as rapid, sequential steps.

The distinction is crucial as it affects the reaction kinetics, stereochemistry, and the potential for side reactions. Stepwise reactions offer multiple points for optimization but also for potential failure, as each step has its own energy barrier. psiberg.com

The progression of a chemical reaction from reactants to products invariably proceeds through a high-energy transition state. In stepwise reactions, discrete, yet often short-lived, reactive intermediates are also formed. psiberg.com

Reactive Intermediates: In the synthesis of this compound, several types of intermediates can be postulated depending on the synthetic route:

Organometallic Complexes: In transition metal-catalyzed reactions, intermediates such as Pd(II) or Cu(I) complexes are central to the catalytic cycle. nih.govacs.org For example, a palladium-acetylide complex is a key intermediate in Sonogashira couplings.

Oxonium Ions: During acid-catalyzed cyclizations of precursors like substituted 2-phenoxyacetals, protonation of an oxygen atom leads to the formation of a reactive oxonium ion. This intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond necessary for the furan ring system. wuxiapptec.com

Radical Intermediates: Certain synthetic methods may proceed via radical pathways. For instance, a single-electron transfer (SET) can initiate a radical cyclization cascade to form the benzofuran structure. nih.gov

Transition States: A transition state represents the highest energy point along the reaction coordinate for an individual step. It is a fleeting arrangement of atoms where old bonds are partially broken and new bonds are partially formed. For example, in the intramolecular cyclization step, the transition state would involve the partial formation of the C-O or C-C bond that closes the furan ring. The energy of this transition state (the activation energy) determines the rate of that particular step. wuxiapptec.com Computational studies can model these transition states to predict reaction outcomes and regioselectivity. wuxiapptec.com

Detailed Electron Flow and Curved Arrow Formalism

The curved arrow formalism is a standard tool in organic chemistry to depict the movement of electron pairs during a reaction mechanism. Below is a plausible mechanism for the final intramolecular cyclization step in a common synthesis of a 2-arylbenzofuran, which is applicable to the formation of this compound.

This example illustrates a 5-exo-dig cyclization, a common pathway for forming five-membered rings.

Plausible Mechanism: Intramolecular Cyclization

Protonation/Activation: The reaction is often initiated by a proton source or a Lewis acid, which activates the system.

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen atom acts as a nucleophile, attacking the internal carbon of the alkyne (or activated alkene) moiety. The curved arrow originates from the oxygen's lone pair and points to the carbon atom, indicating the formation of the new C-O bond.

Proton Transfer/Rearomatization: Simultaneously or in a subsequent step, the pi electrons from the alkyne shift to form a carbanion or are involved in a concerted proton transfer. A final deprotonation step restores the aromaticity of the benzene (B151609) ring and yields the stable benzofuran product.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern benzofuran synthesis. elsevier.com A palladium-catalyzed process, such as a Sonogashira coupling followed by cyclization, provides an excellent example of a catalytic cycle. Such a cycle is a closed loop of reactions involving the catalyst, where the catalyst is regenerated at the end of each loop.

A generalized catalytic cycle for the formation of a 2-arylbenzofuran precursor via a Sonogashira coupling is outlined below:

Table 1: Generalized Palladium Catalytic Cycle for Sonogashira Coupling

| Step | Description | Role of Metal |

| 1. Oxidative Addition | A low-valent Pd(0) complex reacts with the aryl halide (e.g., 4-chloro-2-iodophenol), inserting into the carbon-halogen bond to form a Pd(II) intermediate. | Pd(0) is oxidized to Pd(II). |

| 2. Transmetalation | A copper(I) acetylide, formed in situ from the terminal alkyne (e.g., 1-bromo-4-ethynylbenzene) and a copper salt, transfers the acetylide group to the palladium center, displacing the halide. | The organic fragment is transferred to the palladium center. |

| 3. Reductive Elimination | The two organic fragments (the aryl group and the acetylide group) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. | Pd(II) is reduced back to Pd(0). |

This cycle continuously repeats, allowing a small amount of catalyst to produce a large quantity of product. nih.govacs.org

Intramolecular Cyclization Pathways and Stereochemical Considerations

The key step in many benzofuran syntheses is an intramolecular cyclization, where a suitably functionalized benzene derivative closes to form the adjacent furan ring. organic-chemistry.org This process is fundamental to constructing the heterocyclic core of this compound.

Pathways:

Heck-type Cyclization: An intramolecular Heck reaction can be used, where a palladium catalyst facilitates the cyclization of an ortho-alkenyl phenol derivative. nih.gov

Nucleophilic Cyclization: As described in section 5.2, the phenolic oxygen can act as a nucleophile to attack an adjacent unsaturated system (alkyne or alkene), often activated by a catalyst or acid. organic-chemistry.org

Radical Cyclization: A radical generated on the side chain can attack the aromatic ring, or an aryl radical can attack the side chain to initiate cyclization. nih.gov

The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific geometry of the transition state. For benzofuran synthesis, 5-exo cyclizations are generally favored.

Stereochemical Considerations: For the synthesis of the aromatic benzofuran ring itself, stereochemistry is not a primary concern. However, if the synthesis proceeds via a dihydrobenzofuran intermediate that is later oxidized, the cyclization step can create stereocenters. In such cases, the mechanism of cyclization directly impacts the stereochemical outcome. Asymmetric catalysis can be employed to control the formation of these stereocenters, leading to enantiomerically enriched products. acs.orgrsc.org For instance, enantioselective Ni-catalyzed reductive Heck coupling has been used to create dihydrobenzofuran rings with quaternary stereocenters. rsc.org

Mechanisms of Halogenation and Dehalogenation Reactions

The two halogen atoms on this compound present sites for further functionalization or removal.

Halogenation: The benzofuran ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The mechanism typically proceeds via an addition-elimination pathway.

Formation of Adduct: An electrophile (e.g., Br⁺ from Br₂) attacks the electron-rich furan ring, typically at the C3 position, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate (an arenium ion or adduct). rsc.org

Elimination: A base removes a proton from the same carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the substituted product.

The presence of the existing chloro and bromo substituents will influence the regioselectivity of any further halogenation reactions through their electronic and steric effects.

Dehalogenation: The removal of the bromine or chlorine atoms can be achieved through several mechanisms.

Hydrogenolysis: This is a common method where the C-X (carbon-halogen) bond is cleaved and replaced by a C-H bond. It is often catalyzed by transition metals like palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., H₂ gas). wikipedia.org The reaction proceeds on the surface of the metal catalyst.

Reductive Dehalogenation: Strong reducing agents or certain enzymatic systems can remove halogens. The mechanism can involve single-electron transfer to the C-X bond, leading to its cleavage and the formation of a radical intermediate, which is then quenched. wikipedia.orgnih.gov

The relative reactivity of the C-Cl versus the C-Br bond towards dehalogenation is an important consideration. The C-Br bond is weaker than the C-Cl bond (bond dissociation energies are approximately 293 kJ/mol for H₃C-Br vs. 351 kJ/mol for H₃C-Cl), meaning the bromine atom on the phenyl group would typically be removed more readily than the chlorine atom on the benzofuran core under hydrogenolysis conditions. wikipedia.org

Derivatization and Functionalization Strategies of 2 4 Bromophenyl 5 Chlorobenzofuran

Modification at the Bromine Position

The carbon-bromine bond on the 4-position of the phenyl ring is the most reactive site for many transformations, particularly for transition metal-catalyzed cross-coupling reactions, due to its lower bond dissociation energy compared to the C-Cl bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the bromine position, enabling the introduction of a wide array of substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a highly effective method for creating a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. For the analogous compound, 2-(4-bromophenyl)benzofuran (B12281498), studies have demonstrated successful Suzuki couplings with various arylboronic acids. mdpi.com The reactions are typically catalyzed by a palladium complex in the presence of a base. mdpi.com A newly developed palladium(II) complex has been shown to be particularly effective, achieving high yields in an ethanol (B145695)/water solvent system. mdpi.com This approach allows for the synthesis of complex biaryl and heterobiaryl structures. mdpi.com

Table 1: Suzuki Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | PdCl₂ | K₂CO₃ | EtOH/H₂O | 80 | 55 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 61 |

| 3 | 4-Methoxyphenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 80 | 91 |

| 4 | Phenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 80 | 98 |

| 5 | 4-Methylphenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 80 | 95 |

| 6 | 4-Fluorophenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 80 | 92 |

| 7 | 2-Methylphenylboronic acid | Pd(II) complex (10) | K₂CO₃ | EtOH/H₂O | 80 | 85 |

Data adapted from studies on the closely related 2-(4-bromophenyl)benzofuran scaffold. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is carried out under mild conditions, often at room temperature and with a mild base like an amine. wikipedia.orglibretexts.org The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, making the C-Br bond of 2-(4-bromophenyl)-5-chlorobenzofuran the preferred site of reaction under standard conditions. wikipedia.org This selectivity allows for the introduction of alkynyl groups onto the phenyl ring while leaving the C-Cl bond intact.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically requires a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org The C-Br bond on the phenyl ring is sufficiently reactive for this transformation, enabling the synthesis of stilbene-like derivatives of the parent molecule. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a pathway to replace an aryl halide with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

In the case of this compound, the benzofuran (B130515) moiety is not a sufficiently strong electron-withdrawing group to activate the bromine on the adjacent phenyl ring for a standard SNAr reaction. Consequently, direct substitution of the bromine via this mechanism is challenging and would likely require harsh conditions, such as very high temperatures or the use of extremely potent nucleophiles. There are few, if any, specific literature precedents for SNAr at this position on this particular scaffold under typical laboratory conditions.

Modification at the Chlorine Position

The C-Cl bond on the benzofuran ring is significantly less reactive than the C-Br bond in cross-coupling reactions and more difficult to activate through classical methods. Therefore, specialized strategies are required to achieve selective functionalization at this site.

Directed ortho-metalation (DoM) is a powerful technique for regioselective deprotonation of an aromatic ring, followed by quenching with an electrophile. baranlab.org The strategy relies on a directed metalation group (DMG) that coordinates with an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation to an adjacent ortho position. baranlab.orguwindsor.ca

For this compound, the primary endogenous DMG is the oxygen atom of the furan (B31954) ring. The furan oxygen typically directs metalation to the C2 position. However, since C2 is already substituted, directing effects towards other positions must be considered. The chlorine atom at C5 is a weak ortho-directing group itself. A DoM strategy targeting the C-Cl bond would aim to metalate either the C4 or C6 position. Achieving this regioselectivity can be challenging due to the competing directing effects within the molecule. The use of highly hindered amide bases like lithium tetramethylpiperidide (LiTMP) can sometimes alter regioselectivity compared to alkyllithiums. harvard.edu Should metalation at C4 or C6 be achieved, the resulting aryllithium species could potentially undergo further reactions, although direct functionalization adjacent to the chlorine is a complex synthetic challenge.

Achieving a selective cross-coupling reaction at the C-Cl bond in the presence of a more reactive C-Br bond is a significant synthetic hurdle. The standard reactivity order (C-I > C-Br > C-OTf > C-Cl) dictates that palladium catalysts will preferentially undergo oxidative addition into the C-Br bond. wikipedia.org

However, recent advances in catalyst design have enabled the activation of less reactive C-Cl bonds. This is often accomplished by using specialized palladium catalysts with bulky, electron-rich ligands such as N-heterocyclic carbenes (NHCs) or biarylphosphine ligands (e.g., SPhos, XPhos). These ligands promote the difficult oxidative addition step at the C-Cl bond.

A plausible strategy for selective functionalization would be a sequential approach:

First, the more reactive C-Br bond is functionalized using standard palladium catalysis under conditions mild enough not to affect the C-Cl bond.

Subsequently, the resulting product, which now only contains the C-Cl bond, is subjected to a second cross-coupling reaction using a more powerful catalyst system designed for C-Cl bond activation.

This sequential methodology allows for the controlled and selective introduction of two different functional groups at the two halogenated positions.

Functionalization of the Aryl Moiety

Beyond modifications at the halogen sites, the benzofuran ring system itself can be functionalized through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the 5-chloro group and the 2-(4-bromophenyl) group.

In electrophilic aromatic substitution:

Halogens (Cl): Chlorine is a deactivating group due to its inductive electron withdrawal but acts as an ortho, para-director because of resonance electron donation. libretexts.org In the 5-chloro-substituted benzofuran ring, the chlorine would direct incoming electrophiles to the C4 and C6 positions.

2-Aryl Group: The 2-(4-bromophenyl) substituent's effect on the benzofuran ring is more complex, but the benzofuran nucleus itself has preferred sites of substitution. The most nucleophilic positions on the unsubstituted benzofuran ring are C3 and C2. Since C2 is blocked, C3 might be a potential site, but it is often less reactive in substituted benzofurans.

Considering the combined influence, electrophilic attack is most likely to occur at the C4 or C6 positions of the benzofuran core, as directed by the chloro substituent. The electronic properties of the benzofuran ring system generally favor substitution on the benzene (B151609) part of the bicycle over the furan part. Potential EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation, allowing for the introduction of a variety of functional groups onto the benzofuran skeleton. libretexts.org

Introduction of New Heterocyclic Systems onto the Benzofuran Scaffold

The introduction of diverse heterocyclic moieties onto the this compound core is primarily achieved through modern cross-coupling reactions. The presence of a bromine atom on the phenyl ring at the 2-position offers a versatile handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction stands as a powerful tool for forging a bond between the bromophenyl group of the benzofuran derivative and a variety of heterocyclic boronic acids or esters. While direct studies on this compound are limited, research on the closely related 2-(4-bromophenyl)benzofuran demonstrates the feasibility and efficiency of this approach. In a notable study, 2-(4-bromophenyl)benzofuran was successfully coupled with a range of arylboronic acids in an aqueous ethanol solution using a palladium(II) complex as a catalyst and potassium carbonate as the base. The reactions proceeded in good to excellent yields, highlighting the robustness of this method for creating biaryl linkages. This methodology can be extrapolated to the use of heteroarylboronic acids, which would allow for the introduction of heterocycles such as pyridine, thiophene, furan, and pyrimidine (B1678525) at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a direct route to introduce nitrogen-containing heterocycles. The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this would involve the coupling of the bromophenyl moiety with N-H containing heterocycles like pyrazole, imidazole, or carbazole. The choice of palladium catalyst and ligand is crucial for the success of these transformations, with various generations of catalyst systems available to accommodate a wide range of substrates.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkynyl groups, which can serve as precursors for the construction of various heterocyclic systems. This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. This compound can be coupled with a heteroaryl-substituted alkyne, or the resulting alkynyl-benzofuran derivative can undergo subsequent cyclization reactions to form new heterocyclic rings.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions for the introduction of heterocyclic systems onto the this compound scaffold.

| Reaction | Reactants | Catalyst System (Typical) | Potential Heterocyclic Moieties |

| Suzuki-Miyaura Coupling | This compound + Heteroarylboronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃, Cs₂CO₃) | Pyridine, Thiophene, Furan, Pyrrole, Pyrimidine, Thiazole |

| Buchwald-Hartwig Amination | This compound + N-H Heterocycle | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu) | Imidazole, Pyrazole, Triazole, Carbazole, Indole |

| Sonogashira Coupling | This compound + Heteroarylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Pyridine, Thiophene, and other heterocycles via subsequent cyclization |

Regioselectivity and Stereoselectivity in Synthetic Modifications

The selective functionalization of the this compound molecule is a critical consideration in its derivatization. The existing substituents and the inherent electronic properties of the benzofuran ring system govern the outcome of further synthetic modifications.

Regioselectivity:

The regioselectivity of electrophilic aromatic substitution on the benzofuran ring is a well-studied area. The benzofuran system is generally activated towards electrophilic attack. The preferred site of substitution is influenced by the stability of the resulting cationic intermediate (Wheland intermediate). For the benzofuran ring itself, electrophilic attack is generally favored at the 2-position. However, in this compound, the 2-position is already substituted.

Therefore, further electrophilic substitution will be directed to other positions on the benzofuran nucleus. The directing effects of the existing substituents must be considered:

The 2-Aryl Group: The phenyl group at the 2-position is generally considered to be a weak deactivator through its inductive effect but can participate in resonance stabilization. Its directing effect on the benzofuran ring is not strongly pronounced.

The 5-Chloro Group: The chlorine atom at the 5-position is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect).

Considering these factors, electrophilic attack on the benzofuran ring of this compound is most likely to occur at the positions ortho or para to the activating oxygen atom of the furan ring and influenced by the directing effect of the chloro group. The most probable sites for electrophilic substitution are the C4 and C6 positions, which are ortho and para to the activating ring oxygen, respectively, and also ortho to the 5-chloro substituent. The C3 position is generally less favored for electrophilic attack in 2-substituted benzofurans. The C7 position is also a possibility, being meta to the chloro group but influenced by the furan oxygen. Predicting the precise regiochemical outcome would likely require experimental investigation or high-level computational studies.

Stereoselectivity:

Currently, there is a lack of specific research in the public domain detailing stereoselective modifications of this compound. The molecule itself is achiral. The introduction of chirality would necessitate reactions that create a new stereocenter. Potential strategies could involve:

Asymmetric Dihydroxylation or Epoxidation: Reactions targeting the double bond of the furan ring could, in principle, be carried out enantioselectively using chiral catalysts, leading to the formation of chiral diols or epoxides.

Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the molecule could direct subsequent reactions to proceed with a high degree of stereocontrol.

Enantioselective Catalysis: Reactions at a functional group introduced onto the scaffold could be performed using a chiral catalyst to induce stereoselectivity.

The development of stereoselective synthetic routes to derivatives of this compound remains an open area for future research and would be crucial for the synthesis of enantiomerically pure compounds for biological evaluation.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted benzofurans has been an area of intense research, with numerous methods developed over the years. scienceopen.com However, the pursuit of more efficient and environmentally benign synthetic routes remains a significant goal. For 2-(4-Bromophenyl)-5-chlorobenzofuran, future research should focus on methodologies that offer high atom economy, use less hazardous reagents, and operate under milder reaction conditions.